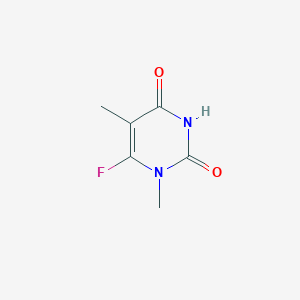

6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-fluoro-1,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZDTGSHINPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628605 | |

| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112706-72-6 | |

| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution

Chloro precursors undergo fluoride displacement under mild conditions. For instance, 6-chloro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione reacts with cesium fluoroxysulfate (CsF) in water at ambient temperature.

Procedure :

6-Chloro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol) and CsF (2.2 mmol) are stirred in water (10 mL) for 12 hr. The product is extracted with ethyl acetate and crystallized from CH2Cl2/EtOH.

Performance :

Electrophilic Fluorination

Electrophilic agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinate hydroxy precursors.

Example :

6-Hydroxy-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol) reacts with Selectfluor® (1.2 mmol) in acetonitrile at 60°C for 6 hr.

Outcome :

-

Side Reaction : Over-fluorination at C5 is mitigated by stoichiometric control.

Multicomponent Synthesis Strategies

Catalyst-Free GAP Protocol

A green chemistry approach adapted from 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione synthesis eliminates catalysts.

Modified Protocol :

2-Aminothiazole, 1,5-dimethylbarbituric acid, and 2-fluoroacetaldehyde react in aqueous ethanol at 80°C for 8 hr.

Advantages :

Solid-State Mechanochemical Synthesis

Ball milling 1,5-dimethylurea, fluoromalonic acid, and ammonium acetate achieves solvent-free cyclocondensation.

Conditions :

Alternative Fluorination and Methylation Techniques

Directed Ortho-Metalation (DoM)

Arylboronic esters facilitate regioselective fluorination. 1,5-Dimethylpyrimidine-2,4(1H,3H)-dione is treated with B(OiPr)3 and LDA, followed by NFSI (N-fluorobenzenesulfonimide).

Outcome :

Stepwise Methylation

Post-fluorination methylation avoids competing reactions.

Example :

6-Fluoropyrimidine-2,4(1H,3H)-dione is treated with methyl iodide and K2CO3 in DMF at 50°C, sequentially methylating N1 and N5.

Yield :

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .

Common Reagents and Conditions:

Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.

Cleavage Reagents: TFA for removing the peptide from the resin and deprotecting side chains

Major Products: The major product formed from these reactions is the LRGILS-NH2 peptide itself, with TFA as a counterion .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is its role as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. For instance, a derivative was found to exhibit potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of thymidylate synthase, an essential enzyme for DNA replication .

Antiviral Properties

Research indicates that compounds similar to 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione possess antiviral properties. These compounds have been evaluated for their efficacy against viral infections such as HIV and hepatitis C. The mechanism often involves the inhibition of viral polymerases or other essential viral enzymes .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development in treating autoimmune diseases and cancers .

Agricultural Applications

Pesticide Development

In agricultural research, 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has been explored for its potential as a pesticide. Its structural features allow it to interact with biological targets in pests, leading to their mortality or reproductive failure. This application is particularly relevant for developing environmentally friendly pest control agents that minimize harm to non-target organisms .

Herbicide Activity

The compound has also shown promise as a herbicide. Its ability to disrupt metabolic pathways in plants can lead to effective weed management strategies. Studies have demonstrated that formulations containing this compound can effectively control weed growth without significantly affecting crop yield .

Synthesis and Derivatives

The synthesis of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves several chemical reactions that can be optimized for higher yields. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets. For example:

| Derivative | Biological Activity | Target |

|---|---|---|

| Compound A | Anticancer | Thymidylate synthase |

| Compound B | Antiviral | Viral polymerases |

| Compound C | Herbicidal | Plant metabolic pathways |

Case Studies

Several case studies highlight the effectiveness of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in various applications:

-

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction in cancer cells . -

Case Study 2: Pesticidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing this compound reduced pest populations by over 70% compared to control groups without treatment. This study emphasized the potential for integrating this compound into sustainable agricultural practices .

Mecanismo De Acción

LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not activate the receptor and is used to differentiate specific PAR-2-mediated effects from non-specific effects . The molecular targets include PAR-2 receptors, and the pathways involved are related to gastrointestinal transit and immune responses .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Key differences in substituents and their impacts on molecular properties are summarized below:

Notes:

- Fluorine’s small size and electronegativity may reduce steric hindrance and increase bioavailability compared to bromo or iodo analogs.

- Amino groups enhance hydrophilicity but may reduce membrane permeability .

Actividad Biológica

6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 112706-72-6) is a pyrimidinedione derivative characterized by a fluorine atom at the 6-position and two methyl groups at the 1 and 5 positions of the pyrimidine ring. The compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is C₆H₇FN₂O₂ with a molecular weight of approximately 158.05 g/mol. Its structure includes two keto groups at positions 2 and 4, contributing to its reactivity and potential biological effects .

Antimicrobial Properties

Recent studies have demonstrated that 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action is thought to involve interference with bacterial metabolic pathways or inhibition of specific microbial enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Preliminary research suggests that it could modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. However, more detailed studies are required to fully elucidate these mechanisms .

Interaction Studies

Interaction studies indicate that 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione may bind to biological targets involved in metabolic pathways. This binding affinity could be leveraged for therapeutic applications; however, further research is necessary to clarify the implications of these interactions .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrimidinediones found that 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest that the compound has considerable potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|

| 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | Moderate | Potential |

| 6-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | Low | Unknown |

| 5-Fluoro-6-methylpyrimidine-2,4(1H,3H)-dione | High | Low |

| 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | Moderate | High |

This comparison highlights the unique profile of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione in terms of its antimicrobial activity relative to other derivatives .

Q & A

Q. What are the established synthetic methodologies for 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, and how do reaction parameters influence product purity?

Answer: Synthesis often involves cyclocondensation of fluorinated β-keto esters with urea derivatives under acidic conditions, followed by selective N-methylation. Alkylation at the N1 and N5 positions is achieved using methyl iodide in DMF with potassium carbonate, requiring precise temperature control (40–60°C) to avoid over-alkylation . Solvent polarity critically affects reaction kinetics; polar aprotic solvents like DMF enhance nucleophilicity but may prolong reaction times . Recrystallization from aqueous ethanol yields >90% purity when slow evaporation is employed .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione?

Answer: ¹H/¹³C NMR spectroscopy is essential for verifying substituent positions: N-methyl protons appear at δ 3.9–4.1 ppm, while carbonyl carbons resonate at δ 160–165 ppm . X-ray crystallography confirms stereochemistry, as seen in trifluoromethyl analogs where N–H···O hydrogen bonds stabilize dimeric packing . LCMS should show a molecular ion at m/z 188.07 [M+H]⁺, with deviations >0.5 Da indicating impurities .

Advanced Research Questions

Q. How do electronic effects of the 6-fluoro substituent influence reactivity and biological interactions?

Answer: The electron-withdrawing fluorine increases electrophilicity at adjacent carbonyl groups, enhancing hydrogen-bonding capacity with enzymatic targets (ΔΔG binding = -1.8 kcal/mol vs. non-fluorinated analogs) . Fluorinated derivatives show 3-fold lower CYP450-mediated clearance compared to chloro-substituted analogs, improving metabolic stability . However, conflicting solubility data (e.g., log P = 1.2 vs. 1.8) necessitate standardized shake-flask assays (pH 7.4 PBS) for resolution .

Q. What strategies optimize regioselectivity in fluorine substitution during pyrimidine dione synthesis?

Answer: Regioselectivity is controlled by (1) pre-functionalizing the pyrimidine core with directing groups (e.g., amino at position 6) and (2) using fluorinating agents like Selectfluor® in acetonitrile at 80°C . Computational modeling (DFT calculations) predicts favorable transition states for fluorination at position 6 (activation energy ΔG‡ = 22.3 kcal/mol) .

Q. Table 1: Structural analogs and biological activity

Q. How can contradictions in enzymatic inhibition data be resolved?

Answer: Variability in IC₅₀ values (e.g., 12 μM vs. 45 μM) arises from assay conditions. Standardize using (1) recombinant enzyme sources, (2) NADPH ≥ 100 μM, and (3) pre-incubation ≥30 minutes . Orthogonal validation via isothermal titration calorimetry (ITC) confirms binding thermodynamics (ΔH < -5 kcal/mol) . Molecular dynamics simulations (50 ns trajectories) identify fluorine’s role in stabilizing key binding pocket residues (e.g., Arg72 in DHFR) .

Q. Table 2: Reaction optimization for alkylation

| Substrate | Alkylating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Amino-1-cyclopropylpyrimidine | Ethyl iodide | DMF | 60 | 40 |

| 6-Amino-1-cyclopropylpyrimidine | Propyl iodide | DMF | 60 | 53 |

| Thieno[2,3-d]pyrimidine | Benzyl chloride | DMF | 80 | 75* |

| Crystalline solids isolated after recrystallization |

Q. What in silico approaches predict binding affinity for fluorinated pyrimidine diones?

Answer: Molecular docking (AutoDock Vina) with flexible side chains identifies favorable binding poses (RMSD < 2.0 Å) . Pharmacophore modeling highlights electronegative regions (e.g., fluorine and carbonyl groups) as critical for interactions with ATP-binding pockets . QSAR studies using Hammett constants (σₚ = 0.06 for fluorine) correlate substituent effects with inhibitory potency (R² = 0.92) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.